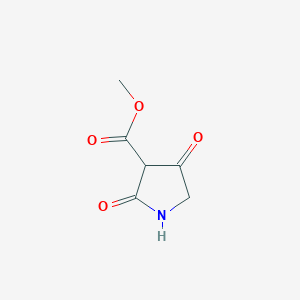
甲基2,4-二氧代吡咯烷-3-羧酸酯
描述
“Methyl 2,4-dioxopyrrolidine-3-carboxylate” is a heterocyclic organic compound . It has a CAS Number of 51925-57-6 and a molecular weight of 157.13 . The compound is also known as MDP .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2,4-dioxo-3-pyrrolidinecarboxylate . The InChI code for this compound is 1S/C6H7NO4/c1-11-6(10)4-3(8)2-7-5(4)9/h2,7-9H,1H3 .Physical And Chemical Properties Analysis
“Methyl 2,4-dioxopyrrolidine-3-carboxylate” is a powder . It has a density of 1.4±0.1 g/cm^3, a boiling point of 390.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound has a molar refractivity of 33.0±0.3 cm^3 . It has 5 H-bond acceptors, 1 H-bond donor, and 2 freely rotating bonds .科学研究应用
Organic Chemistry
“Methyl 2,4-dioxopyrrolidine-3-carboxylate” is a chemical compound used in the field of organic chemistry .
Application
This compound is used as a reagent in the synthesis of various organic compounds .
Method of Application
While the specific methods of application can vary depending on the reaction, the compound is generally used as a reagent in a reaction medium, under specific conditions of temperature and pressure .
Results or Outcomes
The outcomes of using “Methyl 2,4-dioxopyrrolidine-3-carboxylate” as a reagent can vary widely depending on the specific reaction. In general, it contributes to the formation of new organic compounds .
Synthesis of 4-Hydroxy-2-quinolones
“Methyl 2,4-dioxopyrrolidine-3-carboxylate” could potentially be used in the synthesis of 4-Hydroxy-2-quinolones .
Application
4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Results or Outcomes
The outcomes of using “Methyl 2,4-dioxopyrrolidine-3-carboxylate” in the synthesis of 4-Hydroxy-2-quinolones can vary widely depending on the specific reaction. In general, it contributes to the formation of new organic compounds .
Synthesis of 4-Hydroxy-2-quinolones
“Methyl 2,4-dioxopyrrolidine-3-carboxylate” could potentially be used in the synthesis of 4-Hydroxy-2-quinolones .
Application
4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Results or Outcomes
The outcomes of using “Methyl 2,4-dioxopyrrolidine-3-carboxylate” in the synthesis of 4-Hydroxy-2-quinolones can vary widely depending on the specific reaction. In general, it contributes to the formation of new organic compounds .
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
methyl 2,4-dioxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-11-6(10)4-3(8)2-7-5(4)9/h4H,2H2,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEDOGKXSMQIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501211778 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 2,4-dioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dioxopyrrolidine-3-carboxylate | |
CAS RN |
51925-57-6 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 2,4-dioxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51925-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 2,4-dioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2684822.png)
![5-Methyl-3-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2684823.png)

![N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2684828.png)

![1-(2-Chlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2684830.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2684832.png)

![(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2684835.png)

![3-[2-(Dimethylsulfamoylamino)ethyl]-1-methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazole](/img/structure/B2684840.png)